![molecular formula C15H16N4OS B2810550 N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2,4-dimethylthiazol-5-yl)acetamide CAS No. 1207021-46-2](/img/structure/B2810550.png)
N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2,4-dimethylthiazol-5-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2,4-dimethylthiazol-5-yl)acetamide is a useful research compound. Its molecular formula is C15H16N4OS and its molecular weight is 300.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2,4-dimethylthiazol-5-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a benzimidazole moiety linked to a thiazole group, which is known for its diverse biological activities. The general structure can be represented as follows:
Antitumor Activity
Numerous studies have highlighted the antitumor potential of thiazole and benzimidazole derivatives. The IC50 values for various compounds in this class have been reported in the range of nanomolar to micromolar concentrations. For instance, compounds with similar structures exhibited IC50 values as low as 1.61 µg/mL against specific cancer cell lines .
Table 1: Antitumor Activity of Related Compounds
Compound | Cell Line Tested | IC50 (µg/mL) |
---|---|---|
Compound 9 | Jurkat (anti-Bcl-2) | 1.61 ± 1.92 |
Compound 10 | A-431 (anti-Bcl-2) | 1.98 ± 1.22 |
The presence of electron-donating groups on the phenyl ring significantly enhances the cytotoxic activity, indicating that structural modifications can lead to improved efficacy against cancer cells .
Enzyme Inhibition
Research has shown that derivatives of benzimidazole can act as potent inhibitors of various enzymes. For instance, a related compound demonstrated an IC50 of 0.040 µM against CK1δ, suggesting that modifications to the imidazole ring can lead to increased inhibitory activity . This highlights the potential for this compound to exhibit similar properties.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Protein Kinases : Many compounds in this class inhibit kinases involved in cancer progression.
- Induction of Apoptosis : They may trigger apoptotic pathways in cancer cells, leading to cell death.
- Interference with Cell Cycle : Some derivatives disrupt normal cell cycle processes, contributing to their antitumor effects .
Case Studies and Research Findings
A study focusing on thiazole derivatives indicated that structural modifications greatly influence biological activity. For example, a compound with a similar thiazole structure exhibited significant cytotoxicity against glioblastoma cells, suggesting that the thiazole component is crucial for activity .
Moreover, molecular dynamics simulations have shown that these compounds interact with target proteins primarily through hydrophobic contacts, which can be critical for their effectiveness as enzyme inhibitors .
Applications De Recherche Scientifique
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules. The benzimidazole and thiazole moieties are recognized for their roles in various biological activities.
Anticancer Activity
Studies have shown that compounds containing benzimidazole and thiazole derivatives exhibit significant anticancer properties. For instance, derivatives of benzimidazole have been reported to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and the inhibition of specific kinases involved in cancer progression .
Table 1: Summary of Anticancer Activities
Neuropharmacology
The neuroprotective effects of compounds similar to this compound have been explored in the context of neurodegenerative diseases. Research indicates that these compounds may modulate neurotransmitter systems and exhibit antioxidant properties that protect neuronal cells from oxidative stress .
Modulation of NMDA Receptors
Recent studies highlight the role of certain metabolites derived from tryptophan, such as kynurenine and kynurenic acid, in neuroprotection. These metabolites can act as antagonists at NMDA receptors, which are crucial in synaptic plasticity and cognitive function . The structural characteristics of this compound suggest it may similarly influence NMDA receptor activity.
Synthesis and Chemical Properties
The synthesis of this compound can be achieved through various methods involving the coupling of benzimidazole and thiazole derivatives. The compound's chemical structure allows for modifications that can enhance its biological activity.
Table 2: Synthesis Overview
Step | Reagents Used | Conditions |
---|---|---|
Formation of Benzimidazole | 1H-benzimidazole with aldehydes | Mild conditions |
Coupling with Thiazole | Thiazole derivatives with acetamides | DMF, room temperature |
Case Studies and Research Findings
Several case studies have documented the effectiveness of compounds similar to this compound in clinical settings:
Clinical Trials on Anticancer Properties
A recent clinical trial investigated the efficacy of a benzimidazole derivative in patients with advanced breast cancer. The results indicated a significant reduction in tumor size among participants treated with the compound compared to a control group .
Neuroprotective Effects in Animal Models
In animal models of Alzheimer's disease, compounds exhibiting similar properties to this compound demonstrated improved cognitive function and reduced neuronal damage .
Propriétés
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS/c1-9-13(21-10(2)17-9)7-15(20)16-8-14-18-11-5-3-4-6-12(11)19-14/h3-6H,7-8H2,1-2H3,(H,16,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KACDNQVIAYKJQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CC(=O)NCC2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.